Uridine triphosphate 13C9,15N2 (sodium)
Description
Uridine triphosphate 13C9,15N2 (sodium) (CAS 285978-18-9) is a stable isotope-labeled derivative of uridine triphosphate (UTP), a pyrimidine nucleotide essential for RNA synthesis and cellular signaling. This compound incorporates nine carbon-13 (13C) atoms and two nitrogen-15 (15N) isotopes, replacing natural carbon and nitrogen atoms in the uridine base and triphosphate backbone . Its molecular formula is C9H13N2O15P3·2.2Na, with a molecular weight of 528.10 g/mol .
The isotopic labeling enables precise tracking in metabolic studies, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, where it serves as an internal standard to quantify unlabeled UTP or monitor nucleotide turnover in biological systems . It is supplied as a 100 mM solution in 5 mM Tris-HCl (pH 7.5) to ensure stability and ease of use in experimental workflows .
Properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXKPFPIFSFLOU-WAZFBPMISA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O15P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Palladium-Catalyzed UTP Modifications
| Parameter | Condition/Component | Role in Synthesis |
|---|---|---|
| Catalyst | Palladium(II) acetate | Facilitates cross-coupling |
| Ligand | Triphenylphosphine | Stabilizes palladium intermediates |
| Solvent | Dimethylformamide (DMF) | Enhances reagent solubility |
| Temperature | 50°C | Optimizes reaction kinetics |
| Yield | 65–72% | Efficiency of product formation |
Enzymatic Synthesis Strategies
Multi-Enzyme Cascade for Isotopic Labeling
The most efficient method for synthesizing UTP 13C9,15N2 (sodium) involves a chemoenzymatic cascade using isotopically enriched precursors. A seminal protocol starts with [15N]uracil and [13C6]glucose, which are converted into UTP through 11 enzymatic steps.
Stepwise Enzymatic Conversion
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Glucose to 5-Phosphoribosyl-1-Pyrophosphate (PRPP):
[13C6]Glucose is phosphorylated to glucose-6-phosphate via hexokinase, then oxidized to 6-phosphogluconate. Enzymes from the pentose phosphate pathway subsequently generate ribulose-5-phosphate, which is isomerized to ribose-5-phosphate and converted to PRPP using PRPP synthetase. -
Uracil to UMP:
Uracil phosphoribosyltransferase catalyzes the condensation of [15N]uracil and PRPP to form UMP, with a yield exceeding 85% under ATP-regulated conditions. -
Phosphorylation to UTP:
UMP is sequentially phosphorylated to UDP by nucleoside monophosphate kinase and then to UTP by nucleoside diphosphate kinase. ATP regeneration is maintained using creatine phosphate and creatine kinase, ensuring stoichiometric efficiency.
Table 2: Enzymatic Cascade Components and Functions
| Enzyme | Function | Cofactor/Substrate |
|---|---|---|
| Hexokinase | Phosphorylates glucose | ATP → ADP |
| Glucose-6-phosphate dehydrogenase | Oxidizes glucose-6-phosphate | NADP+ → NADPH |
| PRPP synthetase | Synthesizes PRPP | ATP → ADP |
| Uracil phosphoribosyltransferase | Converts uracil + PRPP to UMP | Mg²⁺ |
| Nucleoside monophosphate kinase | Phosphorylates UMP to UDP | ATP → ADP |
| Nucleoside diphosphate kinase | Phosphorylates UDP to UTP | ATP → ADP |
Cofactor Recycling Systems
To enhance cost-effectiveness, ATP and NADP+ are regenerated in situ:
-
ATP Regeneration: Creatine phosphate (20 mM) and creatine kinase (10 U/mL) maintain ATP levels at >90% throughout the reaction.
-
NADP+ Recycling: Glutamate dehydrogenase (5 U/mL) and excess α-ketoglutarate (5 mM) regenerate NADP+ from NADPH, sustaining oxidative steps.
Isotopic Labeling and Purification
Incorporation of 13C and 15N
The enzymatic method ensures uniform labeling:
Chromatographic Purification
Post-synthesis, the product is purified using anion-exchange chromatography (DEAE-Sephadex A-25) with a linear gradient of triethylammonium bicarbonate (0.1–1.0 M). Final conversion to the sodium salt is achieved via ion-exchange resin (Dowex 50WX8, Na⁺ form), yielding >95% pure UTP 13C9,15N2 (sodium).
Table 3: Purification Parameters and Outcomes
| Parameter | Condition | Outcome |
|---|---|---|
| Column Material | DEAE-Sephadex A-25 | Separation of UTP from nucleotides |
| Eluent | Triethylammonium bicarbonate | pH-stable elution |
| Ion Exchange | Dowex 50WX8 (Na⁺) | Sodium counterion incorporation |
| Final Purity | >95% | Confirmed by HPLC and NMR |
Comparative Analysis of Synthetic Routes
Yield and Scalability
Cost and Practicality
-
Enzymatic Synthesis: Requires significant upfront investment in enzymes but offers superior isotopic control and higher yields for large-scale production.
-
Chemical Synthesis: More suitable for introducing non-isotopic modifications but less efficient for dual-labeling.
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
Uridine triphosphate 13C9,15N2 (sodium) can undergo various chemical reactions, including:
Phosphorylation: Addition of phosphate groups.
Hydrolysis: Breaking down into uridine diphosphate and inorganic phosphate.
Substitution: Replacement of functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents, bases, and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine monophosphate, and inorganic phosphate. These products are often used in further biochemical and metabolic studies .
Scientific Research Applications
Nucleic Acid Synthesis
Role in RNA Synthesis
Uridine triphosphate is a critical building block for RNA synthesis. The isotopic labeling with carbon-13 and nitrogen-15 enhances the ability to trace metabolic pathways and study RNA dynamics in living systems. Researchers utilize uridine triphosphate 13C9,15N2 (sodium) for:
- In vitro transcription assays : This compound serves as a substrate for RNA polymerases, enabling the synthesis of labeled RNA molecules for downstream applications such as sequencing and structural analysis.
- Metabolic flux analysis : By incorporating the labeled nucleotide into RNA, scientists can track the incorporation rates and turnover of nucleotides in cellular metabolism.
Metabolic Research
Studying Metabolic Pathways
The stable isotopes in uridine triphosphate 13C9,15N2 (sodium) allow researchers to investigate metabolic pathways involving nucleotides. Key applications include:
- Tracing metabolic fluxes : The compound can be used to study the metabolism of nucleotides through various pathways, providing insights into cellular energy dynamics and nucleotide recycling.
- Investigating enzyme kinetics : The labeled compound aids in understanding the catalytic mechanisms of enzymes involved in nucleotide metabolism, such as kinases and nucleases .
Cell Signaling Studies
Role in Signal Transduction
Uridine triphosphate is not only a precursor for RNA but also plays a role in cellular signaling. Its applications include:
- Investigating purinergic signaling : The compound can be used to study the effects of uridine triphosphate on purinergic receptors, which are involved in various physiological processes including neurotransmission and immune responses.
- Cellular response assays : Researchers utilize this compound to analyze how cells respond to extracellular signals mediated by uridine triphosphate, contributing to our understanding of signal transduction pathways .
Structural Biology
NMR Studies
The unique isotopic composition of uridine triphosphate 13C9,15N2 (sodium) makes it suitable for nuclear magnetic resonance (NMR) spectroscopy studies:
- Structural analysis of RNA : The labeled nucleotide can be incorporated into RNA structures to elucidate their conformational dynamics and interactions with proteins or other nucleic acids.
- Studying molecular interactions : By observing shifts in NMR spectra, researchers can gain insights into binding affinities and interaction mechanisms between nucleotides and their targets .
Case Studies
Mechanism of Action
Uridine triphosphate 13C9,15N2 (sodium) exerts its effects by participating in nucleic acid synthesis and metabolic pathways. It acts as a substrate for RNA polymerase during RNA synthesis and is involved in the regulation of glycogen metabolism. The labeled isotopes allow for tracking and studying these processes in detail .
Comparison with Similar Compounds
Isotope-Labeled Nucleotides
Isotope-labeled nucleotides are critical for tracing metabolic pathways and validating analytical methods. Below is a comparative analysis of UTP 13C9,15N2 (sodium) with other labeled nucleotides:
Table 1: Isotope-Labeled Nucleotides Comparison
Key Observations:
- Isotope Specificity: UTP 13C9,15N2 (sodium) uniquely combines 13C and 15N labeling, making it ideal for dual-isotope tracing in studies involving RNA synthesis and nitrogen metabolism .
- Salt Form : Sodium salts (e.g., UTP 13C9,15N2) generally exhibit higher solubility in aqueous buffers compared to dilithium salts, which may precipitate under physiological conditions .
- Applications : While ATP-13C10,15N5 is tailored for energy metabolism (e.g., ATP/ADP ratio studies), UTP 13C9,15N2 is specialized for RNA synthesis and nucleotide pool quantification .
Non-Labeled Uridine Derivatives
Non-isotopic uridine derivatives primarily function as signaling molecules or enzyme substrates. Key examples include:
Table 2: Non-Labeled Uridine Derivatives
Comparison with UTP 13C9,15N2 (Sodium):
- Biological Activity: Non-labeled UTP derivatives directly modulate cellular pathways (e.g., P2Y receptor activation), whereas UTP 13C9,15N2 is metabolically inert and used solely for analytical purposes .
- Research Utility: UTP 13C9,15N2 enables quantification of endogenous UTP levels without interfering with receptor signaling, a critical distinction from non-labeled analogs .
Therapeutic Nucleotide Analogs
Several nucleotide analogs have therapeutic applications, contrasting with the analytical role of UTP 13C9,15N2:
Table 3: Therapeutic Nucleotide Analogs
Key Distinctions:
- Function: UTP 13C9,15N2 is non-therapeutic and lacks antiviral or cytotoxic activity, unlike Triazavirin or Tubercidin .
- Structural Modifications: Therapeutic analogs feature altered sugar or base moieties (e.g., Vidarabine’s arabinose sugar), whereas UTP 13C9,15N2 retains native uridine structure with isotopic substitutions .
Q & A
Q. How can Uridine triphosphate 13C9,15N2 (sodium) be incorporated into nucleic acid synthesis protocols to track nucleotide incorporation?
Answer: This isotopically labeled UTP is used as a tracer in in vitro transcription or RNA synthesis assays. Researchers can replace natural UTP with the labeled analog in reaction mixtures (e.g., RNA polymerase-driven systems) and quantify incorporation efficiency via liquid chromatography-mass spectrometry (LC-MS). The 13C and 15N labels enable differentiation from endogenous nucleotides, allowing precise tracking of synthesized RNA .
Q. What are the optimal storage conditions to ensure the stability of Uridine triphosphate 13C9,15N2 (sodium) in long-term experiments?
Answer: The compound should be stored at -20°C in airtight, light-protected containers under anhydrous conditions. Repeated freeze-thaw cycles should be avoided to prevent hydrolysis of the triphosphate group. Prior to use, verify purity via LC-MS or NMR, as degradation products (e.g., UDP or UMP) may interfere with experimental results .
Q. How can researchers quantify nucleotide pool dynamics using Uridine triphosphate 13C9,15N2 (sodium) in cell culture models?
Answer: Incorporate the labeled UTP into cell cultures via transfection or electroporation. Post-incubation, extract nucleotides using acid-based methods (e.g., trichloroacetic acid) and analyze via LC-MS with isotope dilution. The 13C9,15N2 labels allow normalization against unlabeled endogenous UTP, enabling accurate quantification of synthesis rates and turnover .
Advanced Research Questions
Q. How can researchers optimize isotopic enrichment levels when using Uridine triphosphate 13C9,15N2 (sodium) in metabolic flux analysis?
Answer: Ensure >98% isotopic purity by validating the compound via high-resolution mass spectrometry (HRMS) prior to use. In flux studies, pair with complementary labeled precursors (e.g., 13C-glucose or 15N-glutamine) to trace nucleotide salvage vs. de novo synthesis pathways. Normalize data to account for natural isotope abundance using software tools like IsoCor or MetaQuant .
Q. What experimental strategies resolve data contradictions between in vitro and in vivo studies involving Uridine triphosphate 13C9,15N2 (sodium)?
Answer: Discrepancies often arise from differences in cellular uptake efficiency or compartmentalization. For in vivo models (e.g., mice), administer the compound via intraperitoneal injection and monitor bioavailability using plasma LC-MS. In parallel, perform in vitro dose-response assays to identify concentration-dependent effects. Cross-validate findings with orthogonal methods, such as radiolabeled UTP or fluorescence-based RNA imaging .
Q. How can researchers address inconsistent results in studies linking UTP 13C9,15N2 sodium to inflammatory or fibrotic pathways?
Answer: Inflammation studies often show variability due to cell-type-specific responses. For example, in cystic fibrosis models, UTP enhances mucus clearance but may exacerbate fibrosis in certain contexts. To reconcile contradictions:
- Use tissue-specific knockouts (e.g., P2Y2 receptor-deficient mice) to isolate UTP signaling pathways.
- Pair with proteomic profiling to identify downstream effectors like TGF-β or collagen synthesis markers.
- Replicate experiments across multiple models (e.g., primary human bronchial epithelial cells vs. murine lung tissue) .
Methodological Notes
- Purity Validation: Always confirm isotopic and chemical purity via LC-MS/MS or NMR before experimental use .
- Data Normalization: Use stable isotope-labeled internal standards (e.g., 15N3-CTP) to correct for matrix effects in LC-MS workflows .
- In Vivo Limitations:** Consider rapid phosphatase-mediated degradation of UTP in animal models; co-administer with phosphatase inhibitors if necessary .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
